

Core Mechanism of Hydrolysis and Activity

Author: Smolecule Technical Support Team. **Date:** February 2026

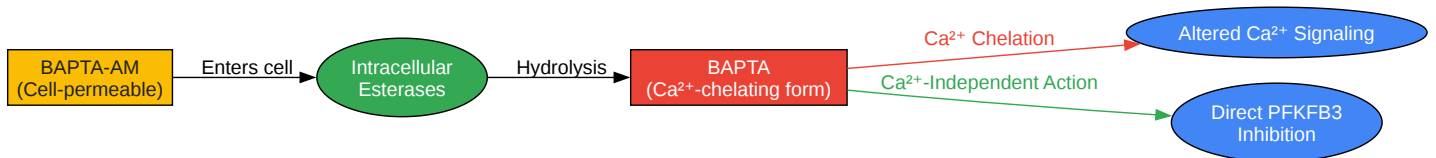
Compound Focus: Bapta-AM

CAS No.: 126150-97-8

Cat. No.: S520437

Get Quote

BAPTA-AM is a tetraester prodrug designed to be membrane-permeable. Its conversion to the active calcium chelator, **BAPTA**, happens inside the cell, as shown in the diagram below:



[Click to download full resolution via product page](#)

The active form, **BAPTA**, has a very high affinity for calcium ions with a dissociation constant of approximately **160 nM** [1]. A key technical point is that intracellular **BAPTA** concentrations can reach **1 to 2 mM** after loading with typical extracellular **BAPTA-AM** concentrations of about **10 μM** [1].

Quantitative Data and Key Properties

The tables below summarize the core characteristics of **BAPTA-AM** and its active form.

Table 1: Physicochemical and Binding Properties

Property	Detail	Source
Molecular Weight	764.68 g/mol	[2]
CAS Number	126150-97-8	[2] [3]
Solubility	≥16.3 mg/mL in DMSO (with gentle warming), insoluble in H ₂ O or EtOH	[2]
Ca ²⁺ Affinity (KD)	~160 nM for BAPTA; ~0.11 μM (cited in commercial data)	[1] [2]
Mg ²⁺ Affinity	About 100 times lower selectivity vs. Ca ²⁺	[2]

Table 2: Typical Experimental Use and Effects

Aspect	Typical Details	Source
Standard Extracellular Working Concentration	About 10 μM	[1]
Reported Intracellular Concentration	Can reach 1-2 mM	[1]
Key Ca ²⁺ -Independent Effect	Direct inhibition of PFKFB3 enzyme, reducing glycolysis	[1]
Downstream Consequences	Inhibition of mTORC1 activity and reduction of MCL-1 protein levels	[1]

Experimental Protocol for Cell Loading

This is a generalized protocol for loading **BAPTA-AM** into cells, based on common practices described in the literature [1] [2] [3].

- **Preparation of Stock Solution**

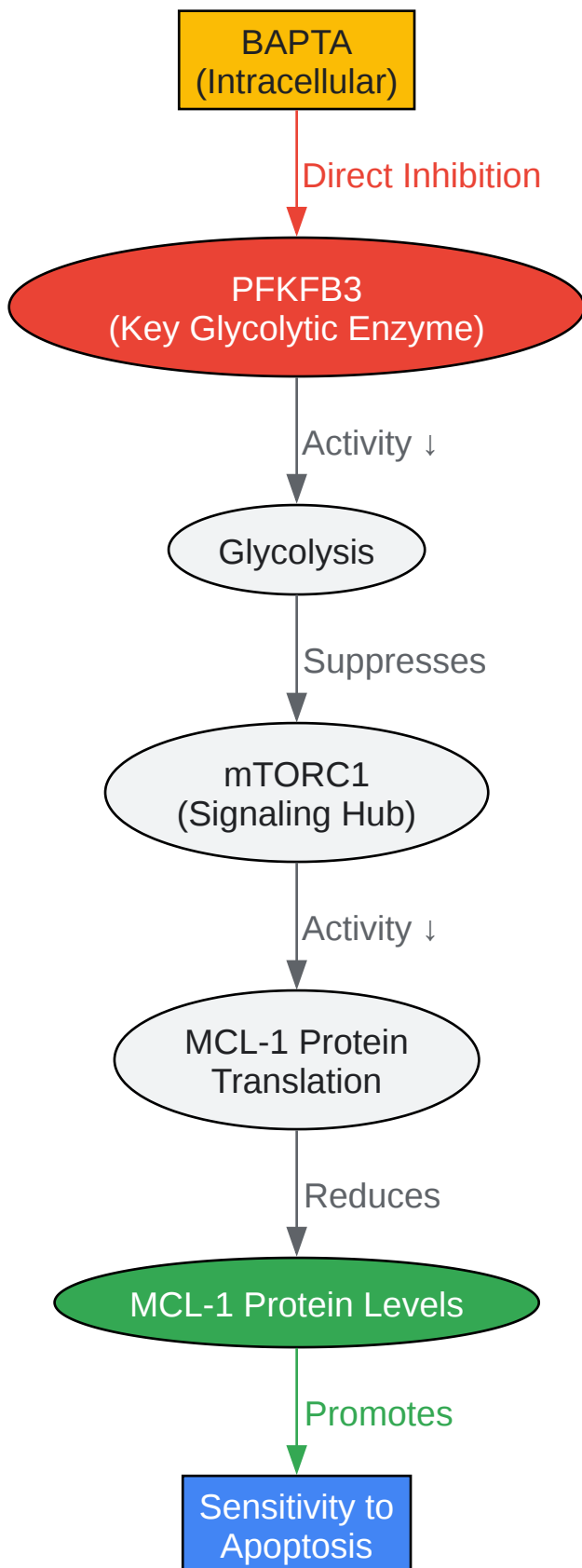
- Dissolve **BAPTA-AM** in high-quality, **anhydrous DMSO** to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming and brief sonication may be needed for complete dissolution [2].

- **Stability Note:** Stock solutions in DMSO should be stored at -20°C or below and used within a month for best results, as the AM ester is susceptible to hydrolysis over time [3].
- **Preparation of Working Solution**
 - Dilute the stock solution into your cell culture medium. A common final concentration for the working solution is **10 µM** [1], though other studies use concentrations from 1 µM to 50 µM depending on the cell type and desired effect [2].
 - To improve the loading of the relatively hydrophobic **BAPTA-AM**, it is often recommended to include a dispersing agent like **Pluronic F-127** (e.g., 0.02-0.05% w/v) in the loading medium [3] [4]. Serum can be present during loading.
- **Cell Loading Incubation**
 - Incubate cells with the prepared working solution for a sufficient time to allow loading (typically **30 to 60 minutes** at 37°C) [2] [4].
- **Post-Incubation Washing**
 - After incubation, remove the **BAPTA-AM**-containing medium and **wash the cells with fresh, pre-warmed medium or buffer**. This step is crucial to remove extracellular esterases and any non-hydrolyzed **BAPTA-AM**, preventing ongoing hydrolysis outside the cells.

The Calcium-Independent Mechanism of Action

A critical finding from recent research is that BAPTA has significant biological effects that are **independent of its ability to chelate calcium** [1].

- **Direct Target Identification:** BAPTA was shown to **directly inhibit** the activity of the enzyme **6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)** [1]. PFKFB3 is a critical regulator of glycolysis.
- **Evidence for Ca²⁺ Independence:** This effect was replicated using a BAPTA analog, **tetrafluoro-BAPTA (TF-BAPTA)**, which has a 400-fold lower affinity for Ca²⁺. The fact that TF-BAPTA had the same effect confirms this is a direct molecular inhibition, not a consequence of calcium chelation [1].
- **Downstream Signaling Consequences:** Inhibition of PFKFB3 by BAPTA impairs cellular glycolysis. This leads to a swift suppression of mTORC1 signaling activity, which in turn abrogates the translation of the anti-apoptotic protein MCL-1. The rapid decline in MCL-1 levels makes cancer cells dependent on this protein vulnerable to cell death [1]. This pathway is illustrated below.



[Click to download full resolution via product page](#)

Important Research Considerations

- **Reassess Past Interpretations:** Many cellular effects previously attributed to calcium chelation by BAPTA may need re-evaluation. The discovery of its direct inhibition of PFKFB3 means that observed biological outcomes could be unrelated to Ca^{2+} signaling [1].
- **Appropriate Controls Are Crucial:** To conclusively determine if an effect is due to Ca^{2+} chelation, researchers should use the low-affinity analog **TF-BAPTA** as a control. If the effect persists, it is likely a Ca^{2+} -independent, off-target action [1].
- **Potential for Therapeutic Targeting:** The BAPTA-induced pathway (PFKFB3 inhibition → suppressed mTORC1 → reduced MCL-1) reveals a vulnerability in MCL-1-dependent cancers. Direct PFKFB3 inhibitors could be a promising therapeutic strategy [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Intracellular BAPTA directly inhibits PFKFB3, thereby ... [pmc.ncbi.nlm.nih.gov]
2. BAPTA-AM - Intracellular Calcium Chelator [apexbt.com]
3. BAPTA, AM Ester [biotium.com]
4. Chelators, Calibration Buffers, Ionophores and Cell ... [thermofisher.com]

To cite this document: Smolecule. [Core Mechanism of Hydrolysis and Activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520437#bapta-am-acetate-methyl-ester-hydrolysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com